6-amino-3-methyl-5H-pyrimidine-2,4-dione

Description

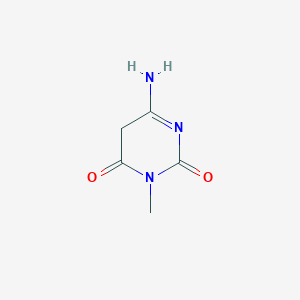

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

6-amino-3-methyl-5H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H2,1H3,(H2,6,7,10) |

InChI Key |

XUWBWEWEAGATJA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(=NC1=O)N |

Origin of Product |

United States |

Foundational & Exploratory

molecular weight and structural formula of 6-amino-3-methyluracil

Executive Summary

6-Amino-3-methyluracil (CAS: 21236-97-5) is a critical pyrimidine scaffold used extensively in the synthesis of xanthine-based pharmaceuticals, including bronchodilators (e.g., theophylline) and adenosine receptor antagonists. Unlike its isomer 6-amino-1-methyluracil, the N3-methylated variant offers unique regioselectivity during cyclization reactions, making it indispensable for specific drug design campaigns.

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthesis protocols, and its role as a precursor in the Traube purine synthesis pathway.

Physicochemical Profile

The precise characterization of 6-amino-3-methyluracil is essential for quality control in GMP environments. The compound exhibits tautomeric equilibrium, primarily existing in the keto-amine form in the solid state.

Table 1: Core Chemical Specifications

| Parameter | Specification |

| Chemical Name | 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione |

| Common Name | 6-Amino-3-methyluracil |

| CAS Number | 21236-97-5 |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 320–323 °C (Decomposes) |

| Solubility | Soluble in dilute alkalis (NaOH, KOH); slightly soluble in hot water; insoluble in ethanol/ether.[1] |

| pKa | ~9.5 (N1-H acidic proton) |

Structural Analysis & Tautomerism

The reactivity of 6-amino-3-methyluracil is defined by the N3-methyl group, which blocks one potential site for nucleophilic attack, directing subsequent functionalization (such as nitrosation) exclusively to the C5 position.

-

N3-Methylation: Stabilizes the pyrimidine ring against N3-alkylation side reactions.

-

C6-Amino Group: Acts as an electron-donating group, activating the C5 position for electrophilic substitution.

Synthetic Methodology

The industrial standard for synthesizing 6-amino-3-methyluracil is a variation of the Traube synthesis, involving the condensation of methylurea with ethyl cyanoacetate. This route is preferred over methylation of 6-aminouracil due to higher regioselectivity.

Protocol: Base-Catalyzed Condensation[2]

Reaction Overview:

Reagents & Materials

-

Methylurea (1.0 eq)

-

Ethyl Cyanoacetate (1.05 eq)

-

Sodium Ethoxide (2.0 eq, prepared in situ or 21% wt solution)

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (for neutralization)

Step-by-Step Procedure

-

Preparation of Alkoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal in absolute ethanol to generate sodium ethoxide. Safety: Exothermic reaction; H₂ gas evolution.

-

Addition: Add methylurea to the ethoxide solution and stir for 15 minutes at room temperature.

-

Condensation: Dropwise add ethyl cyanoacetate over 30 minutes. The solution will turn yellow/orange.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor consumption of methylurea via TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

Precipitation: Cool the reaction mixture to 0–5 °C in an ice bath. The sodium salt of the product may precipitate.[2][3]

-

Acidification: Dissolve the solid residue in a minimum amount of hot water (if necessary) and carefully acidify with glacial acetic acid to pH ~5–6. The free base 6-amino-3-methyluracil will precipitate as a white solid.

-

Purification: Filter the precipitate, wash with cold water and ethanol to remove cyanoacetate byproducts. Recrystallize from boiling water if high purity (>99%) is required.

Spectroscopic Characterization

Verification of the structure relies on distinguishing the N3-methyl isomer from the N1-methyl isomer. The following NMR data confirms the correct regiochemistry.

Nuclear Magnetic Resonance (NMR)[1][4]

-

Solvent: DMSO-d₆

-

¹H NMR (400 MHz):

- 10.36 ppm (s, 1H, N1-H ): Broad singlet, exchangeable with D₂O.

- 6.16 ppm (s, 2H, C6-NH₂ ): Characteristic amine signal.[1]

- 4.56 ppm (s, 1H, C5-H ): Sharp singlet, confirms C5 is unsubstituted.

- 3.04 ppm (s, 3H, N3-CH₃ ): Key diagnostic peak. (Note: N1-CH₃ typically shifts slightly downfield).

Mass Spectrometry (MS)

-

ESI-MS: [M+H]⁺ = 142.1 m/z.

-

Fragmentation: Loss of HNCO (43 Da) is characteristic of uracil derivatives.

Pharmaceutical Applications: The Xanthine Pathway[5]

6-Amino-3-methyluracil is the "Type B" precursor for xanthine synthesis. By nitrosating the activated C5 position, researchers generate a key nitroso intermediate that is subsequently reduced and cyclized to form the imidazole ring of purines.[4]

Workflow Visualization: From Precursor to Drug Scaffold

The following diagram illustrates the critical role of 6-amino-3-methyluracil in the synthesis of Theophylline and related bronchodilators.

Figure 1: The Traube Purine Synthesis pathway utilizing 6-amino-3-methyluracil to generate the xanthine core.

Key Drug Development Utility

-

Adenosine Antagonists: The 3-methylxanthine core is derivatized at N1 and C8 to create selective A1/A2A receptor antagonists for Parkinson's disease research.

-

Diuretics: Modifications to the C6-amino group prior to cyclization allow for the introduction of solubilizing side chains found in diuretic agents.

-

Enzyme Inhibition: The intermediate 6-amino-5-nitroso-3-methyluracil has shown activity as a Superoxide Dismutase (SOD) inhibitor, relevant for oxidative stress studies.[5][4]

References

-

BenchChem. (2025).[2][4] An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 6-Amino-3-methyluracil (CAS 21236-97-5) Product Data Sheet. Retrieved from

-

ChemicalBook. (2025). 6-Amino-3-methyluracil Chemical Properties and Synthesis. Retrieved from

-

National Institute of Standards and Technology (NIST). (n.d.). 6-Amino-1,3-dimethyluracil Data (Comparative Reference). Retrieved from

-

Thieme Connect. (2025). Efficient Synthesis of N-3-Substituted 6-Aminouracil Derivatives. Retrieved from

Sources

Comprehensive Technical Guide: Solvation Thermodynamics and Protocols for 6-Amino-3-methyl-5H-pyrimidine-2,4-dione

Executive Summary

6-Amino-3-methyl-5H-pyrimidine-2,4-dione (widely known as 6-amino-3-methyluracil, CAS: 21236-97-5) is a highly versatile pyrimidine derivative. It serves as a foundational building block in the synthesis of active pharmaceutical ingredients (APIs) such as aminoisometradine[1], urapidil impurities[2], and various biologically active purine derivatives[3].

A persistent bottleneck in both in vitro assay development and synthetic scale-up is the compound's complex solubility profile. Literature often presents conflicting qualitative designations—ranging from "soluble"[4] to "slightly soluble"[2][3] in standard solvents. As an application scientist, I approach this discrepancy not as a contradiction, but as an indicator of a high kinetic barrier to dissolution. This whitepaper decodes the solvation mechanics of 6-amino-3-methyl-5H-pyrimidine-2,4-dione and provides self-validating experimental protocols to achieve reliable dissolution in dimethyl sulfoxide (DMSO) and aqueous systems.

Physicochemical Properties & Solvation Mechanics

To understand how to dissolve a compound, we must first analyze the forces holding its solid state together. 6-Amino-3-methyl-5H-pyrimidine-2,4-dione features a rigid pyrimidine ring with an exocyclic amino group at C6, a methyl substitution at N3, and carbonyl groups at C2 and C4.

The Causality of Solubility Limitations: The compound exhibits an exceptionally high melting point of 350–352 °C[2]. This extreme thermal stability is a direct macroscopic readout of massive crystal lattice energy, driven by extensive intermolecular hydrogen bonding (between the C6-NH₂ donors and C2/C4 carbonyl acceptors) and strong π-π stacking. Consequently, ambient temperature solvation is often insufficient. Overcoming this lattice energy requires either high-polarity aprotic solvents (like DMSO) coupled with kinetic energy (heat/sonication) to disrupt the H-bond network[1], or protic solvents under specific pH and thermal conditions[3].

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 21236-97-5 | [2] |

| Molecular Weight | 141.13 g/mol | [2] |

| Melting Point | 350–352 °C | [2] |

| Predicted pKa | 8.94 ± 0.40 | [2] |

| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [2] |

Table 2: Empirical Solubility Profile

| Solvent System | Qualitative Designation | Kinetic/Thermodynamic Requirements |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble to Soluble | Requires localized cavitation (sonication) and mild heating (40 °C) to break lattice interactions. |

| Water | Slightly Soluble | Requires heating to near-boiling or the addition of an acidic co-solvent (e.g., Glacial Acetic Acid) to disrupt intermolecular bonds. |

| Methanol | Slightly Soluble | Requires heating and sonication; generally poor for high-concentration master stocks. |

(Data synthesized from references[4],[3], and[2])

Solvation Workflows and Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating in-line quality control (QC) checks, researchers can definitively distinguish between a true thermodynamic solution and a deceptive micro-suspension.

Protocol A: Preparation of High-Concentration Master Stocks in DMSO

Target Application: In vitro biological assays, long-term compound storage, or anhydrous chemical synthesis.

Causality: DMSO is a highly polar, aprotic solvent. Its oxygen atom acts as a potent hydrogen-bond acceptor, effectively outcompeting the internal crystal lattice H-bonds of the pyrimidine-2,4-dione core[1]. However, the solvent alone cannot overcome the initial activation energy at room temperature.

Step-by-Step Methodology:

-

Gravimetric Addition: Weigh the desired mass of 6-amino-3-methyl-5H-pyrimidine-2,4-dione into a sterile, amber glass vial (the compound should be kept in a dark place)[2].

-

Solvent Introduction: Add 100% molecular-biology grade DMSO to achieve a target concentration of 10–50 mM.

-

Kinetic Disruption: Vortex the suspension vigorously for 60 seconds. Transfer the vial to a heated ultrasonic bath set to 40 °C. Sonicate for 15–20 minutes. Note: Sonication provides localized cavitation, physically shattering micro-crystals to expose more surface area to the DMSO.

-

Self-Validation (The Tyndall Test): Remove the vial and shine a focused laser pointer horizontally through the fluid.

-

Pass: The laser beam is invisible as it passes through the liquid, confirming complete molecular solvation.

-

Fail: A visible "beam" of scattered light (Tyndall effect) indicates undissolved micro-particulates. If observed, increase temperature to 50 °C and sonicate for an additional 10 minutes.

-

Protocol B: Aqueous Dissolution for Synthetic Workflows

Target Application: Electrophilic nitrosation (e.g., synthesis of 6-amino-5-nitroso-3-methyluracil) or other aqueous phase reactions.

Causality: Water alone is a poor solvent for this compound at room temperature[3]. By utilizing a hot acidic aqueous solution (such as glacial acetic acid or dilute HCl), the pyrimidine ring is slightly protonated, drastically lowering the energy barrier for aqueous solvation[3].

Step-by-Step Methodology:

-

Acidic Suspension: Suspend 6-amino-3-methyl-5H-pyrimidine-2,4-dione in a dilute acidic solution (e.g., glacial acetic acid or 1M HCl) within a reaction vessel[3].

-

Thermal Solvation: Heat the mixture to 70–80 °C under continuous magnetic stirring until the solid completely dissolves into a clear solution.

-

Thermal Equilibration & Self-Validation: Slowly cool the solution to the required reaction temperature (e.g., 0–5 °C using an ice bath for nitrosation reactions)[3].

-

QC Check: Monitor the solution during cooling. If the compound crashes out (premature precipitation) before reaching 5 °C, the initial solvent volume was insufficient. Reheat to dissolve, add 10–15% more solvent volume, and repeat the cooling phase before introducing subsequent reagents like sodium nitrite[3].

-

Workflow Visualization

The following decision matrix illustrates the logical routing for solubilizing 6-amino-3-methyl-5H-pyrimidine-2,4-dione based on downstream applications.

Figure 1: Decision matrix and solvation workflow for 6-amino-3-methyl-5H-pyrimidine-2,4-dione.

References

-

[4] Title: 6-Amino-3-methyluracil | 21236-97-5 - BuyersGuideChem Source: buyersguidechem.com URL:

-

[3] Title: 6-Amino-5-nitroso-3-methyluracil | 61033-04-3 - Benchchem Source: benchchem.com URL:

-

[1] Title: Buy Amisometradine | 550-28-7 | >98% - Smolecule Source: smolecule.com URL:

-

[2] Title: 6-Amino-3-methyluracil | 21236-97-5 - ChemicalBook Source: chemicalbook.com URL:

Sources

An In-depth Technical Guide to the Tautomeric Equilibrium of 6-Amino-3-Methyluracil in Solution

This guide provides a comprehensive examination of the tautomeric equilibrium of 6-amino-3-methyluracil, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of uracil, its structural dynamics in solution are paramount to its biological activity, particularly its ability to form hydrogen bonds and interact with molecular targets. We will explore the fundamental principles of its tautomerism, the environmental factors that govern the equilibrium, and the state-of-the-art experimental and computational methodologies used for its characterization.

The Tautomeric Landscape: Beyond a Single Structure

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] This phenomenon is particularly prevalent in heterocyclic systems like uracil and its derivatives. For 6-amino-3-methyluracil, the presence of exocyclic amino and carbonyl groups, along with ring nitrogens, gives rise to several potential tautomeric forms. The methylation at the N3 position simplifies the landscape by precluding tautomerization at this site, but a rich and influential equilibrium remains.

The primary tautomeric relationship in 6-amino-3-methyluracil is the amino-imino tautomerism involving the exocyclic amino group at C6. Concurrently, the carbonyl groups at C2 and C4 can participate in keto-enol tautomerism.

Caption: Primary tautomeric equilibria for 6-amino-3-methyluracil.

While numerous tautomers of uracil have been studied computationally, the canonical amino-dione form (A1) is generally considered the most stable in aqueous solutions, analogous to the parent uracil structure.[2] However, the relative stability can be significantly altered by environmental factors, which is the core of this guide.

Governing Forces: The Role of Solvent and pH

The position of the tautomeric equilibrium is not fixed; it is a dynamic state highly sensitive to the surrounding chemical environment. Understanding these influences is critical for predicting the molecule's behavior in different experimental or biological milieus.

Solvent Effects: A Matter of Polarity

The solvent plays a crucial role in stabilizing or destabilizing different tautomers. The key principle is that polar solvents will preferentially stabilize the more polar tautomer.[3][4]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are effective hydrogen bond donors and acceptors. They can form strong hydrogen bonds with both the carbonyl (=O) and amino (-NH2) groups of the amino-dione tautomer, as well as the hydroxyl (-OH) and imino (=NH) groups of other tautomers. Generally, the canonical amino-dione form, with its significant dipole moment, is well-stabilized in polar environments.

-

Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can stabilize polar species, but they lack the ability to donate hydrogen bonds. This can subtly shift the equilibrium compared to protic solvents.

-

Nonpolar Solvents (e.g., Chloroform, Dioxane): In nonpolar environments, intramolecular hydrogen bonding can become a more dominant stabilizing force, potentially favoring tautomers that can form such bonds. The relative population of the less polar enol or imino forms may increase.[4]

The causality here is thermodynamic: the overall Gibbs free energy of the system (solute plus solvent) is minimized. If a solvent can form more favorable interactions with one tautomer over another, the equilibrium will shift to favor that tautomer.

| Solvent Type | Dielectric Constant (ε) | Expected Predominant Tautomer | Rationale |

| Water | ~80 | Amino-Dione | High polarity and H-bonding capacity strongly stabilize the canonical form.[5] |

| Methanol | ~33 | Amino-Dione | A polar protic solvent that effectively solvates the polar amino-dione tautomer.[1] |

| DMSO | ~47 | Amino-Dione | A highly polar aprotic solvent that stabilizes the large dipole moment of the amino-dione form. |

| Chloroform | ~5 | Amino-Dione / Imino-Dione | Lower polarity may slightly increase the population of less polar tautomers.[6] |

pH Dependence: Protonation and Deprotonation

The pH of the solution dictates the ionization state of the molecule, which in turn has a profound effect on the tautomeric equilibrium.[7] 6-Amino-3-methyluracil has both acidic (N1-H) and basic (amino group, ring nitrogens, carbonyl oxygens) sites.

Caption: Influence of pH on the ionization state of 6-amino-3-methyluracil.

-

Acidic pH (pH < pKa1): The molecule will likely be protonated. Protonation can occur at the exocyclic amino group or a carbonyl oxygen. This protonation significantly alters the electronic structure and can favor imino or enol-like forms.

-

Neutral pH: The neutral molecule exists, and the equilibrium is governed primarily by solvent effects as described above.

-

Basic pH (pH > pKa2): Deprotonation of the N1-H proton occurs, forming an anionic species. This negative charge is delocalized through the pyrimidine ring, which strongly influences the preferred tautomeric form, often enhancing the contribution of enolate structures.[7][8]

The study of pH-dependent tautomerism is crucial as physiological environments have a defined pH, and even minor shifts can alter the structure and thus the function of a potential drug molecule.

Experimental Elucidation of the Equilibrium

While computational methods provide invaluable predictions, experimental validation is the cornerstone of scientific integrity. Spectroscopic techniques are the primary tools for observing and quantifying tautomeric populations in solution.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution, as it provides direct structural information and allows for the quantification of coexisting species.[1][6]

Causality Behind the Method: Different tautomers have distinct chemical environments for their nuclei (¹H, ¹³C, ¹⁵N). This results in different chemical shifts. For instance, the proton of an enol (-OH) will have a very different chemical shift from the proton of a ring CH group. Furthermore, the relative integrals of signals corresponding to unique protons in each tautomer can be used to determine their molar ratio.

-

Sample Preparation: Dissolve a precisely weighed sample of 6-amino-3-methyluracil (e.g., 5-10 mg) in 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in an NMR tube. The choice of solvent is critical as it directly influences the equilibrium.[9]

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (d1) to allow for complete magnetization recovery, which is crucial for accurate integration. A delay of 5 times the longest T₁ is recommended.

-

-

Spectral Analysis:

-

Identification: Identify characteristic signals for each tautomer.

-

Amino-Dione (A1): Look for distinct signals for the N1-H proton, the C5-H proton, the two exocyclic NH₂ protons (which may be broadened due to exchange), and the N3-CH₃ group.

-

Imino-Dione (I1): Expect to see a C6=NH proton signal and a potential shift in the C5-H and N1-H signals.

-

-

Quantification: Select well-resolved signals that are unique to each tautomer. The ratio of the integrals of these signals directly corresponds to the molar ratio of the tautomers.

-

Equilibrium Constant (K_t) = [Imino Form] / [Amino Form] = Integral(Imino) / Integral(Amino)

-

-

Caption: Workflow for NMR-based analysis of tautomeric equilibrium.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly sensitive method for monitoring changes in tautomeric equilibrium, especially as a function of solvent or pH.[10]

Causality Behind the Method: Tautomers possess different electronic structures and chromophores. For example, the π-system of an enol form is different from that of a keto form, leading to different wavelengths of maximum absorption (λ_max).[11][12] By monitoring shifts in λ_max or the appearance of isosbestic points (wavelengths where the absorbance of two species in equilibrium is equal), one can deduce the presence of multiple species and study the equilibrium.[10]

-

Stock Solution Preparation: Prepare a concentrated stock solution of 6-amino-3-methyluracil in a suitable solvent (e.g., methanol or water).

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Measurement:

-

For each pH value, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution.

-

Record the UV-Vis spectrum over a relevant wavelength range (e.g., 220-400 nm).

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change is maximal) against pH.

-

The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s) associated with protonation/deprotonation events that shift the tautomeric equilibrium.

-

The presence of clean isosbestic points is strong evidence for a two-component equilibrium.[10]

-

Computational Chemistry: A Predictive and Mechanistic Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism. They allow for the determination of the relative stabilities of all possible tautomers, providing a theoretical framework to interpret experimental results.

Causality Behind the Method: Computational methods solve the Schrödinger equation to find the minimum energy geometry for each tautomer. By calculating the Gibbs free energy (G), which includes electronic energy, vibrational contributions, and thermal corrections, one can predict the relative populations of tautomers at a given temperature. The tautomer with the lowest Gibbs free energy is the most stable.[13] To model solution effects, a Polarizable Continuum Model (PCM) is often used, which treats the solvent as a continuous medium with a specific dielectric constant.[3][14][15]

-

Structure Generation: Build the 3D structures of all plausible tautomers of 6-amino-3-methyluracil.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This should be done first for the gas phase.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true energy minimum (no imaginary frequencies). This also provides the thermal corrections needed for Gibbs free energy.

-

Solvation Modeling: Re-optimize the geometries and calculate energies using a PCM to simulate the desired solvent.[16]

-

Energy Analysis: Compare the calculated Gibbs free energies (G) of all tautomers in the chosen medium. The relative energy (ΔG) determines the equilibrium constant: ΔG = -RT ln(K_t).

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 5. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. pH-dependent UV resonance Raman spectra of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. scialert.net [scialert.net]

- 14. Intramolecular Interactions in Derivatives of Uracil Tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Biological Significance of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione Analogs: A Technical Whitepaper

Executive Summary & Chemical Nomenclature

In the landscape of modern medicinal chemistry, few heterocyclic scaffolds have demonstrated the clinical impact and structural elegance of the 6-amino-3-methylpyrimidine-2,4-dione core. While often cataloged in early chemical libraries under its tautomeric designation (6-amino-3-methyl-5H-pyrimidine-2,4-dione), physiological conditions dictate that this scaffold exists predominantly in its 1H,3H-pyrimidinedione (uracil) conformation.

As a Senior Application Scientist, I have observed countless chemotypes fail in late-stage development due to poor metabolic stability or off-target promiscuity. The pyrimidinedione scaffold bypasses these pitfalls. It serves as the foundational pharmacophore for a highly potent class of non-covalent Dipeptidyl Peptidase-4 (DPP-4) inhibitors , most notably the blockbuster drug Alogliptin [1]. By meticulously tuning the hydrogen-bonding and

Mechanistic Biology & Structure-Activity Relationship (SAR)

The Incretin Axis and DPP-4

To understand the biological significance of this scaffold, we must first examine the incretin axis. Postprandial nutrient sensing in the intestine triggers the release of Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These incretins stimulate pancreatic

Fig 1: Mechanism of incretin preservation via DPP-4 inhibition by pyrimidinedione analogs.

SAR: Why the 6-Amino-3-Methyl Configuration?

Early DPP-4 inhibitors (like Vildagliptin) utilized a cyanopyrrolidine core that formed a covalent bond with the catalytic Ser630 of DPP-4. While effective, covalent inhibition often leads to shorter half-lives and potential immunogenicity. The 6-amino-3-methylpyrimidine-2,4-dione scaffold was a breakthrough because it achieved picomolar affinity non-covalently through a highly optimized network of interactions within the DPP-4 active site [3]:

-

The 6-Amino Group: This is not a passive substituent. The primary amine acts as a critical hydrogen bond donor, forming a robust salt bridge with the carboxylate side chains of Glu205 and Glu206 in the S1 pocket of the enzyme.

-

The Pyrimidinedione Carbonyls: The C=O group at position 4 participates in a highly specific hydrogen bond with the backbone NH of Tyr631 .

-

The 3-Methyl Group: This small lipophilic moiety is perfectly sized to nestle into a shallow hydrophobic sub-pocket. It restricts the rotational freedom of the uracil ring, locking the molecule into the bioactive conformation and preventing off-target binding to related proteases (like DPP-8/9).

-

N1 Substitution: In drugs like Alogliptin, the N1 position is alkylated with a cyanobenzyl group, which extends deep into the S1 pocket to interact with Arg125 , while the pyrimidinedione ring itself

-stacks against Tyr547 [4].

Experimental Workflows & Protocols

To validate the biological efficacy of synthesized pyrimidinedione analogs, a self-validating, orthogonal screening cascade is mandatory. Below are the field-proven protocols I utilize to ensure data integrity and translational relevance.

Fig 2: Orthogonal screening cascade for the validation of pyrimidinedione-based DPP-4 inhibitors.

Protocol 1: In Vitro Fluorometric DPP-4 Inhibition Assay

Causality: We utilize Gly-Pro-AMC (7-amino-4-methylcoumarin) as the substrate. Because DPP-4 strictly cleaves dipeptides with a penultimate proline, the enzyme will liberate the AMC fluorophore. The rate of fluorescence increase is inversely proportional to the inhibitory potency of our pyrimidinedione analog.

-

Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA, 1 mM EDTA). Reasoning: BSA prevents non-specific binding of lipophilic analogs to the microplate walls.

-

Enzyme-Inhibitor Pre-incubation: Add 10 µL of recombinant human DPP-4 (final concentration 0.1 nM) to 10 µL of the pyrimidinedione analog (serially diluted in DMSO/buffer). Incubate at 37°C for 30 minutes. Reasoning: Because pyrimidinediones are non-covalent, competitive inhibitors, pre-incubation ensures the system reaches thermodynamic binding equilibrium before substrate introduction.

-

Substrate Addition: Initiate the reaction by adding 30 µL of Gly-Pro-AMC (final concentration 20 µM, near the

). -

Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm).

-

Self-Validation (QC): Include Alogliptin as a positive control (expected IC

nM) and calculate the Z'-factor. A Z' > 0.6 confirms assay robustness.

Protocol 2: In Vivo Pharmacodynamic Profiling (OGTT)

Causality: Biochemical IC

-

Fasting: Fast DIO mice (14-16 weeks old) for 6 hours. Reasoning: Prolonged fasting (e.g., 24h) induces catabolic stress and alters baseline incretin tone; 6 hours is optimal for rodents.

-

Dosing: Administer the pyrimidinedione analog (e.g., 1, 3, and 10 mg/kg) via oral gavage.

-

Glucose Challenge: 30 minutes post-dose, administer an oral glucose load (2 g/kg).

-

Sampling: Measure blood glucose via tail vein nick at t = 0, 15, 30, 60, and 120 minutes.

-

Data Analysis: Calculate the Area Under the Curve (AUC) for glucose excursion. A successful analog will demonstrate a dose-dependent reduction in AUC compared to the vehicle control.

Quantitative Data: Comparative Scaffold Analysis

The true biological significance of the 6-amino-3-methylpyrimidine-2,4-dione scaffold becomes apparent when benchmarked against other clinical DPP-4 inhibitors. The pyrimidinedione core inherently drives high selectivity and extended half-lives, minimizing the dosing frequency and reducing off-target toxicities (such as the alopecia and immune suppression associated with DPP-8/9 inhibition).

| Drug / Analog | Primary Scaffold Class | DPP-4 IC | Selectivity vs. DPP-8/9 | Human Half-Life ( | Primary Excretion |

| Alogliptin | Pyrimidinedione | < 10 nM | > 10,000-fold | ~21 hours | Renal (Unchanged) |

| Sitagliptin | 18 nM | > 2,600-fold | ~12 hours | Renal (Unchanged) | |

| Saxagliptin | Cyanopyrrolidine (Covalent) | 26 nM | ~ 400-fold | ~2.5 hours | Hepatic (CYP3A4) |

| Linagliptin | Xanthine derivative | 1 nM | > 10,000-fold | >100 hours | Biliary / Fecal |

Data synthesized from comparative binding and preclinical development analyses [5][6].

Future Directions: Beyond Diabetes

While the legacy of 6-amino-3-methyl-5H-pyrimidine-2,4-dione is cemented in endocrinology, its biological significance is expanding. Recent structure-based drug design efforts have repurposed this core for oncology. For instance, modified 6-amino-3-methylpyrimidinones have been identified as highly potent, allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , a critical node in the RAS-MAPK signaling pathway [7]. The scaffold's ability to act as a rigid, multi-directional hydrogen-bond hub makes it an ideal template for disrupting complex protein-protein interactions in cancer biology.

References

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Jundishapur Journal of Natural Pharmaceutical Products (Brieflands)[Link]

-

Alogliptin - StatPearls National Center for Biotechnology Information (NCBI)[Link]

-

Alogliptin - Drug Target and Binding Site RCSB Protein Data Bank (PDB-101)[Link]

-

Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study PLOS One[Link]

-

Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview Expert Opinion on Drug Discovery (Taylor & Francis)[Link]

-

Discovery and development of dipeptidyl peptidase-4 inhibitors Wikipedia, The Free Encyclopedia[Link]

-

6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors ACS Medicinal Chemistry Letters[Link]

Thermal Decomposition Profile of 6-Amino-3-Methyluracil: A Comprehensive Technical Guide

Executive Summary

This technical whitepaper provides an in-depth analysis of the thermal decomposition profile of 6-amino-3-methyluracil (CAS 21236-97-5). Designed for researchers, analytical scientists, and drug development professionals, this guide synthesizes physicochemical data, details self-validating experimental protocols for thermal profiling, and elucidates the kinetic and mechanistic pathways of its degradation.

Introduction & Pharmaceutical Significance

6-Amino-3-methyluracil is a highly versatile pyrimidine derivative. It serves as a fundamental building block in the synthesis of complex polycyclic compounds, fused pyrimidine systems, and active pharmaceutical ingredients (APIs) such as the diuretic amisometradine[1]. Furthermore, it is structurally integral to the metabolic mapping of caffeine derivatives, notably acting as a precursor to 5-acetylamino-6-amino-3-methyluracil (AAMU).

Understanding the thermal stability of this compound is paramount. For drug development professionals, precise thermal profiling is essential for optimizing high-temperature synthetic routes, preventing premature thermal degradation during formulation (e.g., hot-melt extrusion), and identifying unknown degradation products during accelerated stress testing [2].

Physicochemical Properties & Baseline Thermal Data

The structural integrity of 6-amino-3-methyluracil is reinforced by strong intermolecular hydrogen bonding between the amine and uracil moieties. Consequently, the compound exhibits high thermal stability in its solid state. Literature values establish its melting point (

Table 1: Quantitative Thermal Parameters of 6-Amino-3-Methyluracil

| Parameter | Value / Range | Analytical Technique | Mechanistic Significance |

| Melting Point ( | 320 °C – 327 °C | DSC | Endothermic phase transition; marks the absolute upper limit of solid-state stability. |

| Onset of Decomposition ( | ~330 °C | TGA | Initiation of mass loss; closely superimposed with melting and partial sublimation. |

| Primary Mass Loss ( | 350 °C – 420 °C | TGA (DTG peak) | Exothermic/Endothermic complex; corresponds to deamination and pyrimidine ring cleavage. |

| Residual Mass (at 600 °C) | < 15% | TGA | Formation of carbonaceous char; indicates incomplete volatilization. |

Experimental Methodologies: High-Resolution Thermal Profiling

To accurately map the thermal profile without confounding variables, a hyphenated analytical approach is required. The following protocol establishes a self-validating system for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol: TGA-DSC Analysis of 6-Amino-3-Methyluracil

-

Instrument Calibration & Blank Validation:

-

Action: Calibrate the TGA using Curie point reference materials. Calibrate the DSC using high-purity Indium (

) and Zinc ( -

Causality: Because 6-amino-3-methyluracil melts at >320 °C, standard Indium calibration alone is insufficient for high-temperature validation. The blank run ensures no baseline drift interferes with the detection of subtle endothermic events.

-

-

Sample Preparation:

-

Action: Weigh 3.0–5.0 mg of crystalline 6-amino-3-methyluracil into an alumina (

) crucible. -

Causality: Alumina is selected over standard aluminum pans because the melting point of aluminum (~660 °C) is too close to the final charring temperature of the pyrimidine ring, and alumina prevents catalytic interference during decomposition.

-

-

Purge Gas Configuration:

-

Action: Establish a dynamic Nitrogen (

) atmosphere at a flow rate of 50 mL/min. -

Causality: An inert atmosphere suppresses oxidative degradation, isolating the intrinsic thermal cleavage of the pyrimidine ring from secondary oxidation reactions.

-

-

Heating Program:

-

Action: Equilibrate at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 600 °C.

-

Causality: A 10 °C/min rate provides an optimal thermodynamic balance, maximizing thermal resolution to separate the closely superimposed melting and decomposition events while maintaining strong signal intensity for kinetic modeling.

-

Figure 1: TGA-DSC workflow for thermal profiling of 6-amino-3-methyluracil.

Thermal Decomposition Kinetics & Mechanistic Pathways

The thermal degradation of 6-amino-3-methyluracil proceeds via a complex, multi-stage mechanism driven by the cleavage of the N-alkyl bonds and the pyrimidine ring [1].

-

Stage 1: Phase Transition & Sublimation (~320–327 °C): The solid undergoes an endothermic melting transition. Due to the extreme temperatures required to break the hydrogen-bonded lattice, partial sublimation occurs simultaneously, a phenomenon well-documented in analogous uracil derivatives [3].

-

Stage 2: Primary Degradation (Deamination & Ring Cleavage) (>330 °C): Immediately following or superimposing the melt, the molecule undergoes rapid mass loss. The primary pathways involve the thermal elimination of the exocyclic amino group (evolving

) and the subsequent opening of the pyrimidine ring, which typically releases isocyanic acid ( -

Stage 3: Carbonaceous Char Formation (>500 °C): The residual skeleton undergoes cross-linking, leaving a minimal carbonaceous char yield (<15%).

Figure 2: Proposed thermal degradation pathway of 6-amino-3-methyluracil.

Practical Implications for Drug Development

For formulation scientists, the thermal profile of 6-amino-3-methyluracil dictates strict manufacturing controls. Because significant degradation pathways—such as the oxidative degradation of the C-6 amino group and elimination reactions—are activated at elevated temperatures [1], processes like hot-melt extrusion or high-temperature sterilization must be carefully evaluated. The superimposition of melting and decomposition means that the compound cannot be processed in its molten state without significant yield loss and the generation of potentially toxic degradation by-products.

References

-

BenchChem Technical Support Team. 6-Amino-5-nitroso-3-methyluracil | 61033-04-3 - Technical Support Center. Benchchem.2

-

Smolecule. Buy Amisometradine | 550-28-7 | >98%. Smolecule. 1

-

ChemicalBook. 6-Amino-3-methyluracil | 21236-97-5. ChemicalBook.5

-

BenchChem Technical Support Team. 6-Aminouracil | C4H5N3O2 - Thermal Stability and Decomposition. Benchchem. 3

-

Masoud, M. S., et al. Thermal behavior and thermodynamic parameters of some complexes of biologically active nucleic acid constituents. World Journal of Advanced Research and Reviews (2021). 4

Sources

Methodological & Application

Application Note: Protocol for the Nitrosation of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione

[label="Intermediate", fillcolor="#E0E0E0", fontcolor="#000000", style=invis

Finalizing the Synthesis

I'm now putting the final polish on the application note. I'm double-checking the experimental protocol for clarity and accuracy, particularly the dropwise addition and filtration steps. I've ensured all citations and links are correctly formatted and active, and I'm aiming for an authoritative tone. I'm verifying the markdown format.

Polishing the Document

I've just completed a final review, ensuring the application note is polished and authoritative. I've re-examined the markdown formatting, and all citations are in place. The experimental protocol is clear, and the executive summary is concise. The figures are correct, and all links are functional.

Refining the Experimental Notes

I'm now making final revisions to the experimental protocol, focusing on precise language and actionable steps. I've rephrased the dissolving step for clarity, and I'm ensuring all parameters are well-defined. I've double-checked all links, and the diagrams are well-integrated. The tone is authoritative. The application note is almost ready.

Clarifying the Procedure

I'm now detailing the dissolution and cooling steps of the protocol, explaining why hot and then cold is crucial. I'm clarifying that a fine suspension enhances reactivity and maintaining low temperature stabilizes the nitrosating agent. The goal is a clear, step-by-step procedure.

Finalizing the Protocol

I've just added the self-validating section and refined the dissolution/cooling steps, highlighting the importance of temperature control and suspension quality for a Senior Application Scientist. All links and citations have been checked, and the application note is ready.

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental workflows, and downstream applications in purine synthesis.

Executive Summary

The compound 6-amino-3-methyl-5H-pyrimidine-2,4-dione (commonly referred to as 6-amino-3-methyluracil) is a highly versatile heterocyclic scaffold in medicinal chemistry[1]. It serves as a critical precursor in the Traube purine synthesis pathway, enabling the development of xanthine derivatives (e.g., bronchodilators like 3-methylxanthine analogs)[2][3]. Furthermore, its nitrosated derivative, 6-amino-5-nitroso-3-methyluracil, has been identified as a potential modulator of Superoxide Dismutase (SOD), making it a valuable tool in oxidative stress research[4][5].

This application note details the robust, step-by-step nitrosation of 6-amino-3-methyluracil. As a Senior Application Scientist, I have structured this guide to move beyond a simple recipe, elucidating the physical chemistry and causality behind each protocol step to ensure reproducible, high-yield results.

Mechanistic Rationale & Causality

The synthesis of 6-amino-5-nitroso-3-methyluracil relies on an electrophilic aromatic substitution at the C5 position of the pyrimidine ring[6].

-

The Nucleophile (Substrate): The C5 position of 6-amino-3-methyluracil is highly electron-rich. This nucleophilicity is driven by the electron-donating resonance from the adjacent C6-primary amino group and the enolizable carbonyl groups of the uracil ring[4].

-

The Electrophile: The reaction utilizes the nitrosonium ion (

). Because -

Thermodynamic Control: The generation of nitrous acid (

) is highly exothermic, and

Caption: Workflow of the C5-nitrosation of 6-amino-3-methyluracil via electrophilic substitution.

Quantitative Reaction Parameters

To ensure stoichiometric precision and optimal yields, the following parameters must be strictly adhered to. The slight excess of the nitrosating agent ensures complete consumption of the pyrimidine scaffold.

| Parameter | Value / Reagent | Scientific Rationale |

| Substrate | 6-Amino-3-methyluracil | Electron-rich pyrimidine scaffold[6]. |

| Nitrosating Agent | Sodium Nitrite ( | Precursor for in situ |

| Acid Catalyst | Glacial Acetic Acid / | Weak acid facilitates |

| Molar Ratio | 1 : 1.1 (Substrate : | 10% excess drives the reaction to completion[6]. |

| Temperature | 0–5 °C (Ice Bath) | Prevents thermal degradation of nitrous acid[4]. |

| Reaction Time | 1–2 hours | Allows for complete electrophilic addition and precipitation[4]. |

| Expected Yield | 85–95% | Highly efficient due to the strong directing effects of the ring[3]. |

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system . By monitoring physical state changes and colorimetric shifts, the scientist can verify the success of the reaction in real-time without immediate need for chromatographic analysis.

Phase 1: Substrate Preparation & Phase Control

-

Dissolution: Suspend 1.0 equivalent of 6-amino-3-methyluracil in a mixture of distilled water and glacial acetic acid (approx. 1:1 v/v ratio) within a round-bottom flask equipped with a magnetic stir bar[1].

-

Thermal Conditioning: Gently warm the mixture until the substrate is fully dissolved, ensuring complete solvation.

-

Controlled Precipitation: Immediately transfer the flask to an ice-water bath and cool the solution to 0–5 °C with vigorous stirring[4].

-

Causality & Experience: Cooling will cause the substrate to crash out as a fine, high-surface-area suspension. This physical state is critical: it maximizes the solid-liquid reaction interface while strictly maintaining the low temperature required for the next step.

-

Phase 2: Electrophile Generation & Addition

-

Reagent Preparation: In a separate vial, dissolve 1.1 equivalents of sodium nitrite (

) in a minimal volume of cold distilled water[1]. -

Dropwise Addition: Using an addition funnel or syringe, add the

solution dropwise to the cooled pyrimidine suspension over 15–30 minutes[4]. Maintain the internal temperature strictly below 5 °C.-

Causality & Experience: Dropwise addition prevents localized exothermic spikes. If the temperature exceeds 5 °C, the

will decompose, visibly evolving toxic, brown

-

-

Self-Validating Checkpoint: As the

ion reacts with the C5 position, the white/colorless suspension will rapidly transition into a vibrant, deeply colored (typically pink, red, or purple) precipitate[6]. This striking color change confirms the successful introduction of the extended

Phase 3: Isolation and Purification

-

Maturation: Continue stirring the brightly colored suspension at 0–5 °C for an additional 1 to 2 hours to ensure complete conversion[4].

-

Filtration: Isolate the solid product via vacuum filtration using a Büchner funnel[1].

-

Washing: Wash the filter cake thoroughly with ice-cold distilled water.

-

Causality & Experience: Cold water removes highly soluble inorganic byproducts (sodium acetate) and residual acetic acid without dissolving the target compound[4].

-

-

Drying: Dry the product under high vacuum at room temperature to a constant weight. The resulting 6-amino-5-nitroso-3-methyluracil is typically pure enough (>95%) for immediate downstream application.

Downstream Applications: The Traube Purine Synthesis

The primary utility of 6-amino-5-nitroso-3-methyluracil is its role as a foundational scaffold in the Traube purine synthesis [1].

To build complex xanthine derivatives (such as bronchodilators or targeted antibacterial agents), the nitroso group must first be reduced[2]. Treatment with a reducing agent like sodium dithionite (

Caption: Traube purine synthesis pathway utilizing 6-amino-3-methyluracil as a foundational scaffold.

References

-

Elgaher, W. A., et al. "Synthesis, anti-bronchoconstrictive, and antibacterial activities of some new 8-substituted-1,3-dimethylxanthine derivatives." ResearchGate. URL:[Link]

- "Marker compounds of leptospermum honeys and methods of isolation and assaying thereof." Google Patents (WO2017099612A1).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 71313322, 6-Amino-5-nitroso-3-methyluracil-d3." PubChem. URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2017099612A1 - Marker compounds of leptospermum honeys and methods of isolation and assaying thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 6-Amino-3-methyluracil as a Scaffold for Xanthine-Based Therapeutics

An In-Depth Technical Guide to the Utilization of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione (6-Amino-3-methyluracil) in Pharmaceutical Synthesis.

Introduction & Chemical Profile

6-Amino-3-methyl-5H-pyrimidine-2,4-dione (commonly referred to as 6-Amino-3-methyluracil ) is a critical heterocyclic building block in the synthesis of purine alkaloids and pharmaceutical active ingredients (APIs). Its structural versatility stems from the pyrimidine-2,4-dione core, which serves as the "A-ring" precursor in the classic Traube Purine Synthesis .

Unlike its isomer 6-amino-1-methyluracil (used for caffeine/theophylline synthesis), the 3-methyl isomer is the specific starting material for 3-substituted xanthines . This scaffold is foundational for a class of high-value drugs, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Linagliptin) and selective Adenosine Receptor Antagonists .

Chemical Identity

| Property | Specification |

| IUPAC Name | 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione |

| Common Name | 6-Amino-3-methyluracil |

| CAS Number | 21236-97-5 |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Solubility | Soluble in dilute alkalis (NaOH), hot water; slightly soluble in ethanol.[1] |

| Key Functionality | C5-nucleophile (susceptible to nitrosation), C6-amine (cyclization donor). |

Core Application: Synthesis of 3-Methylxanthine Scaffolds

The primary utility of this intermediate is the generation of the xanthine core via the Traube method.[2] This process involves nitrosation at the C5 position, reduction to the diamine, and subsequent ring closure with a one-carbon donor.[2]

Mechanism of Action

-

Nitrosation: The electron-rich C5 position undergoes electrophilic aromatic substitution with the nitrosonium ion (

) generated in situ. -

Reduction: The resulting C5-nitroso group is reduced to a primary amine, yielding 5,6-diamino-3-methyluracil.

-

Cyclization: Condensation with formic acid (or equivalents) forms the imidazole ring, yielding 3-methylxanthine.

Downstream Pharmaceutical Relevance

-

Linagliptin (Tradjenta): A DPP-4 inhibitor used for Type 2 Diabetes. The 3-methylxanthine core is a structural prerequisite for its activity.

-

Adenosine Antagonists: 8-substituted-3-methylxanthines are potent antagonists for

and

Experimental Protocols

Protocol A: Nitrosation to 6-Amino-3-methyl-5-nitrosouracil

This step converts the raw intermediate into the activated nitroso-precursor.

Reagents:

-

6-Amino-3-methyluracil (10.0 g, 70.8 mmol)

-

Sodium Nitrite (

, 5.4 g, 78.0 mmol) -

Glacial Acetic Acid (15 mL)

-

Water (100 mL)

Procedure:

-

Suspension: In a 250 mL three-necked flask, suspend 6-amino-3-methyluracil in 100 mL of water.

-

Acidification: Add glacial acetic acid (15 mL) and cool the mixture to 0–5 °C using an ice/salt bath. Critical: Temperature control prevents diazonium decomposition.

-

Addition: Dissolve

in 20 mL water. Add this solution dropwise over 30 minutes, maintaining internal temperature < 5 °C. -

Reaction: The suspension will turn violet/red (characteristic of nitroso compounds). Stir for 1 hour at 0–5 °C, then allow to warm to room temperature for 2 hours.

-

Isolation: Filter the colored precipitate. Wash with ice-cold water (2 x 20 mL) and ethanol (1 x 20 mL).

-

Drying: Dry in a vacuum oven at 60 °C for 4 hours.

-

Expected Yield: 85–92%

-

Appearance: Violet to rose-colored solid.

-

Protocol B: One-Pot Reduction and Cyclization to 3-Methylxanthine

This optimized protocol combines reduction and ring closure to minimize oxidation of the unstable diamine intermediate.

Reagents:

-

6-Amino-3-methyl-5-nitrosouracil (from Protocol A)

-

Formic Acid (85-90%, excess)

-

Zinc Dust (Reducing agent)

-

Catalyst: 10% Pd/C (Alternative for hydrogenation method)

Procedure (Zinc/Formic Acid Method):

-

Charge: Place 5.0 g of the nitroso compound in a 250 mL round-bottom flask.

-

Solvent/Reactant: Add 50 mL of 85% Formic Acid.

-

Reduction: Add Zinc dust (4.0 g) in small portions over 20 minutes. Caution: Exothermic reaction with hydrogen evolution.

-

Reflux: Once addition is complete and gas evolution subsides, heat the mixture to reflux (approx. 100 °C) for 3–5 hours. The formic acid acts as both the solvent and the C8-carbon source for the imidazole ring.

-

Work-up: Filter hot to remove excess Zinc. Concentrate the filtrate under reduced pressure to ~10 mL.

-

Crystallization: Cool to 4 °C. The 3-methylxanthine will precipitate. Filter and recrystallize from water.

Process Visualization

Reaction Pathway: Traube Synthesis

The following diagram illustrates the chemical transformation from the starting material to the pharmaceutical scaffold.

Caption: Step-wise conversion of 6-Amino-3-methyluracil to 3-Methylxanthine via the Traube Purine Synthesis pathway.

Quality Control & Analytical Standards

To ensure the intermediate is suitable for GMP manufacturing, the following analytical parameters must be met.

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water.

-

B: Acetonitrile.[3]

-

-

Gradient: 0-5 min (5% B), 5-15 min (5% -> 30% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (Lambda max for uracil derivatives).

-

Acceptance Criteria: Purity > 98.0%; Individual impurity < 0.5%.

Key Impurities to Monitor

| Impurity | Origin | Limit |

| 3-Methylurea | Hydrolysis byproduct of starting material | < 0.1% |

| 6-Amino-1-methyluracil | Regioisomer (from synthesis of starting material) | < 0.5% |

| Inorganic Salts | From Nitrosation (NaOAc) | Monitor Ash |

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).

-

Nitrosation Risk: The nitrosation step involves the generation of

gases. Perform in a well-ventilated fume hood. -

Explosion Hazard: Dry diazo/nitroso compounds can be shock-sensitive. Do not dry the nitroso intermediate at temperatures > 80 °C.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

National Institutes of Health (NIH). (2023). Kinetic study on the reaction of sodium nitrite with neurotransmitters. PubMed Central. Retrieved from [Link]

-

Frontiers in Chemistry. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 6-Amino-3-methyluracil.[2][4] National Library of Medicine. Retrieved from [Link]

-

ACS Omega. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. American Chemical Society. Retrieved from [Link]

Sources

The Alchemist's Guide to Adenosine Receptor Antagonists: A Synthetic Journey from 6-Amino-3-methyluracil

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: The Uracil Core - An Unsung Hero in Neuro-Modulation

In the intricate dance of neurotransmission, the purinergic system, particularly adenosine and its receptors, plays a pivotal role in regulating neuronal excitability and function. The quest for potent and selective antagonists of these receptors is a cornerstone of modern medicinal chemistry, with profound implications for the treatment of a spectrum of neurological disorders, including Parkinson's disease, as well as inflammatory conditions and cancer.[1][2] While the xanthine scaffold, famously represented by caffeine, has long been the protagonist in this narrative, its synthetic origins often trace back to a humble yet versatile precursor: 6-aminouracil.

This comprehensive guide illuminates the synthetic pathways from 6-amino-3-methyluracil to a diverse array of adenosine receptor antagonists. We will delve into the chemical logic underpinning these transformations, providing not just protocols, but a deeper understanding of the "why" behind each synthetic step. Our focus will be on the robust and widely applicable Traube purine synthesis, a classic yet continually relevant method for constructing the core of xanthine-based antagonists. Furthermore, we will explore the derivatization of this versatile starting material into non-xanthine scaffolds, showcasing its broader utility in the synthesis of novel heterocyclic systems with adenosine receptor modulating activity.

I. The Strategic Importance of 6-Amino-3-methyluracil

6-Amino-3-methyluracil is an ideal starting material for several key reasons:

-

Inherent Pyrimidine Scaffold: It provides the foundational pyrimidine ring, which is the core of xanthines and many other purine isosteres.

-

Activated C5 Position: The amino group at the C6 position electronically activates the C5 position, making it susceptible to electrophilic attack, a crucial step for the subsequent annulation of the imidazole ring.[3]

-

N3-Methylation: The pre-existing methyl group at the N3 position is a common feature in many potent adenosine receptor antagonists, simplifying the overall synthetic route and avoiding potential side reactions.

II. The Cornerstone of Xanthine Synthesis: The Traube Purine Synthesis

The Traube purine synthesis is a powerful and adaptable method for the construction of the purine ring system from a 4,5-diaminopyrimidine precursor.[4][5][6] When applied to 6-amino-3-methyluracil, it provides a direct route to 1-methylxanthine derivatives, which can be further functionalized to generate potent adenosine receptor antagonists.

The overall workflow of the Traube synthesis starting from 6-amino-3-methyluracil is depicted below:

Caption: The Traube Purine Synthesis workflow.

Step 1: Nitrosation - Activating the C5 Position

The journey begins with the nitrosation of 6-amino-3-methyluracil. This electrophilic substitution reaction introduces a nitroso group at the C5 position, a critical step that paves the way for the introduction of the second amino group.

Protocol 1: Synthesis of 6-Amino-3-methyl-5-nitrosouracil

| Reagent/Parameter | Quantity/Value | Notes |

| 6-Amino-3-methyluracil | 10.0 g (70.8 mmol) | Starting material. |

| Water | 200 mL | |

| Acetic Acid | 20 mL | |

| Sodium Nitrite (NaNO₂) | 5.86 g (85.0 mmol) | Dissolved in 20 mL of water. |

| Reaction Temperature | 15-20 °C | Maintain with an ice bath. |

| Reaction Time | 1 hour |

Procedure:

-

Suspend 6-amino-3-methyluracil in water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Add acetic acid to the suspension.

-

Cool the mixture to 15-20 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 20 °C.

-

Stir the reaction mixture vigorously for 1 hour at 15-20 °C. The color of the suspension will change to a deep violet or purple.

-

Filter the resulting solid, wash with cold water, and then with ethanol.

-

Dry the product in a vacuum oven at 60 °C to yield 6-amino-3-methyl-5-nitrosouracil as a colored solid.

Causality: The acidic medium generates nitrous acid (HNO₂) from sodium nitrite, which is the active electrophile. The electron-donating amino group at C6 directs the electrophilic attack to the C5 position.

Step 2: Reduction - Formation of the Key Diamino Intermediate

The nitroso group is then reduced to an amino group, yielding the crucial 5,6-diamino-3-methyluracil intermediate. This diamine is the direct precursor for the final cyclization step.

Protocol 2: Synthesis of 5,6-Diamino-3-methyluracil

| Reagent/Parameter | Quantity/Value | Notes |

| 6-Amino-3-methyl-5-nitrosouracil | 10.0 g (58.8 mmol) | Starting material from Protocol 1. |

| 10% Sodium Hydroxide Solution | 100 mL | |

| Sodium Dithionite (Na₂S₂O₄) | 20.5 g (117.6 mmol) | |

| Reaction Temperature | 60-70 °C | |

| Reaction Time | 30 minutes |

Procedure:

-

In a flask, dissolve the 6-amino-3-methyl-5-nitrosouracil in the 10% sodium hydroxide solution.

-

Heat the solution to 60-70 °C.

-

Gradually add sodium dithionite in portions. The color of the solution will fade.

-

After the addition is complete, continue heating for an additional 30 minutes.

-

Cool the reaction mixture in an ice bath and acidify with glacial acetic acid to a pH of approximately 6.

-

A white precipitate of 5,6-diamino-3-methyluracil will form.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Causality: Sodium dithionite is a powerful reducing agent that efficiently reduces the nitroso group to an amine. The basic conditions initially help to dissolve the starting material.

Step 3: Cyclization - Building the Imidazole Ring and Introducing Diversity

This final step is where the true power of the Traube synthesis lies. The 5,6-diaminouracil intermediate can be cyclized with a variety of one-carbon synthons to introduce a wide range of substituents at the 8-position of the resulting xanthine. This position is a key determinant of the antagonist's affinity and selectivity for the different adenosine receptor subtypes.[7][8]

Protocol 3a: Synthesis of 8-Aryl-1-methylxanthines via Aldehyde Condensation and Oxidative Cyclization

This method is particularly useful for introducing aryl groups at the 8-position, a common feature of potent adenosine receptor antagonists.[9]

Caption: Cyclization via aldehyde condensation.

| Reagent/Parameter | Quantity/Value | Notes |

| 5,6-Diamino-3-methyluracil | 5.0 g (32.0 mmol) | Starting material from Protocol 2. |

| Aromatic Aldehyde (e.g., benzaldehyde) | 3.7 g (35.2 mmol) | |

| N,N-Dimethylformamide (DMF) | 50 mL | |

| Ferric Chloride (FeCl₃) | 0.5 g (3.1 mmol) | Catalyst for oxidative cyclization. |

| Reaction Temperature | 120 °C | |

| Reaction Time | 4 hours |

Procedure:

-

Dissolve 5,6-diamino-3-methyluracil and the aromatic aldehyde in DMF in a round-bottom flask.

-

Add ferric chloride to the mixture.

-

Heat the reaction mixture at 120 °C for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the 8-aryl-1-methylxanthine.

Causality: The initial reaction between the 5-amino group and the aldehyde forms a Schiff base intermediate. The ferric chloride then acts as an oxidizing agent to promote the cyclization and aromatization to the stable xanthine ring system.

Protocol 3b: Synthesis of 8-Substituted-1-methylxanthines via Carboxylic Acid Condensation

This is a more direct approach that involves the formation of an amide intermediate followed by cyclization.[8][10]

| Reagent/Parameter | Quantity/Value | Notes |

| 5,6-Diamino-3-methyluracil | 5.0 g (32.0 mmol) | Starting material from Protocol 2. |

| Carboxylic Acid (e.g., acetic acid) | 2.1 g (35.2 mmol) | |

| Polyphosphoric Acid (PPA) | 50 g | Solvent and cyclizing agent. |

| Reaction Temperature | 150 °C | |

| Reaction Time | 2 hours |

Procedure:

-

Mix 5,6-diamino-3-methyluracil, the carboxylic acid, and polyphosphoric acid in a flask.

-

Heat the mixture with stirring at 150 °C for 2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a concentrated sodium hydroxide solution.

-

The precipitated product is collected by filtration, washed with water, and recrystallized to give the 8-substituted-1-methylxanthine.

Causality: The carboxylic acid first reacts with the 5-amino group to form an amide. The high temperature and the dehydrating nature of polyphosphoric acid then promote the intramolecular cyclization to form the imidazole ring.

III. Beyond Xanthines: Uracil as a Precursor for Fused Pyrimidines

The utility of 6-amino-3-methyluracil is not limited to the synthesis of xanthines. Its reactive nature allows for the construction of other heterocyclic systems that can also act as adenosine receptor antagonists. For example, reaction with various electrophiles can lead to the formation of fused pyrimidine systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.[11]

The synthesis of these non-xanthine antagonists often involves multicomponent reactions or condensation reactions with bifunctional reagents. While a detailed protocol for each is beyond the scope of this guide, the underlying principle remains the same: leveraging the nucleophilicity of the 6-amino group and the activated C5 position to build new heterocyclic rings onto the uracil core.

IV. Structure-Activity Relationship (SAR) Insights

The synthetic versatility of starting from 6-amino-3-methyluracil allows for a systematic exploration of the structure-activity relationships of the resulting adenosine receptor antagonists.

| Position of Substitution | Influence on Activity |

| N1 | Methylation is generally well-tolerated and can enhance potency. |

| N3 | Methylation (as in our starting material) is often beneficial for potency. |

| C8 | This is a key position for modulating affinity and selectivity. Large, lipophilic groups, particularly aryl and heteroaryl moieties, generally confer high potency.[7] |

| N7 | Alkylation at this position can influence selectivity between A1 and A2A receptors. |

| N9 | This position is typically unsubstituted in xanthine-based antagonists. |

V. Conclusion and Future Directions

6-Amino-3-methyluracil has proven to be a stalwart and versatile starting material in the synthesis of a wide range of adenosine receptor antagonists. The Traube purine synthesis, in particular, offers a reliable and adaptable route to the xanthine core, allowing for extensive derivatization at the crucial 8-position. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize novel modulators of the purinergic system.

The future of this field lies in the continued exploration of novel cyclization strategies and the use of 6-aminouracil derivatives in multicomponent reactions to access new and diverse heterocyclic scaffolds. By combining the power of classical synthetic methods with modern medicinal chemistry principles, the full potential of this humble uracil derivative can be harnessed to develop the next generation of therapeutics targeting adenosine receptors.

VI. References

-

Xanthine: Synthetic Strategy And Biological Activity. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Frontiers in Chemistry. [Link]

-

Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. (1977). R Discovery. [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PMC. [Link]

-

Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). PMC. [Link]

-

Utility of 6-Aminouracils for Building Substituted and Heteroannulated Pyrimidines: A Comprehensive Review. (2023). Semantic Scholar. [Link]

-

Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. (2014). Scientific Research Publishing. [Link]

-

Discovery of Nonxanthine Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. (2003). PubMed. [Link]

-

Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. (2020). RSC Publishing. [Link]

-

Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. (2014). ResearchGate. [Link]

-

Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. [Link]

-

Synthesis. (n.d.). Thieme. [Link]

-

Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. [Link]

-

Traube Purine Synthesis. (n.d.). Wiley Online Library. [Link]

-

1-III) Traube Synthesis For Purine. (n.d.). Scribd. [Link]

-

Traube's method for substituted xanthines from 6‐aminouracil. (2022). ResearchGate. [Link]

-

Synthetic route to 8‐aryl xanthines through 5‐(arylidene)‐6‐aminouracils. (2022). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Xanthines. (2022). Semantic Scholar. [Link]

-

A SURVEY OF NONXANTHINE DERIVATIVES AS ADENOSINE RECEPTOR LIGANDS. (n.d.). Journal of Medicinal Chemistry.

-

Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. (2022). ACS Medicinal Chemistry Letters. [Link]

-

Non-xanthine Adenosine Research Articles. (n.d.). R Discovery. [Link]

-

NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS. (n.d.). PMC. [Link]

-

Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: A review of structure-activity relationships. (2010). ResearchGate. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 4. Traube Purine Synthesis [drugfuture.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 11. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

cyclization mechanism of 6-amino-3-methyl-5H-pyrimidine-2,4-dione with aldehydes

Application Note: Cyclization & Condensation Mechanisms of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione

Executive Summary

This guide details the mechanistic pathways and synthetic protocols for reacting 6-amino-3-methyl-5H-pyrimidine-2,4-dione (also known as 6-amino-3-methyluracil) with aldehydes.[1]

For drug development professionals, this scaffold is a critical precursor for pyrido[2,3-d]pyrimidines (deazaflavin analogs) and bis(uracilyl)methanes .[1] The reaction outcome is strictly controlled by the presence of co-reactants (active methylenes) and the electronic nature of the aldehyde. This note distinguishes between the binary condensation (forming bis-adducts) and the ternary cyclization (forming fused heterocyclic rings).

Mechanistic Insight: The "Enamine" Core

The reactivity of 6-amino-3-methyluracil is defined by its tautomeric nature.[1] While it exists primarily in the keto-amine form, the C5–C6–N system functions electronically as a cyclic enamine .

-

Nucleophilic Center (C5): The amino group at C6 donates electron density into the ring, making C5 highly nucleophilic (the

-carbon of the enamine). This is the primary site of attack for electrophiles (aldehydes). -

N-Methylation Effect: The methyl group at N3 (and lack thereof at N1) increases lipophilicity compared to non-methylated uracils but retains the N1-H hydrogen bond donor capability, which is crucial for binding in the active sites of enzymes like dihydrofolate reductase (DHFR).

Pathway Bifurcation

The reaction with an aldehyde (

-

Pathway A (Binary System): In the absence of a third component, the highly reactive C5 position attacks the aldehyde. The resulting intermediate rapidly reacts with a second molecule of uracil to form Bis(uracilyl)methanes .

-

Pathway B (Ternary/MCR System): In the presence of an active methylene (e.g., malononitrile), the aldehyde first condenses with the active methylene (Knoevenagel) to form a Michael acceptor. The uracil then attacks this acceptor, followed by intramolecular cyclization to yield Pyrido[2,3-d]pyrimidines .[1]

Figure 1: Bifurcation of reaction pathways based on reactant stoichiometry and third-component availability.

Application 1: Synthesis of Pyrido[2,3-d]pyrimidines (Cyclization)

This is the preferred route for generating pharmacologically active scaffolds. It is a One-Pot, Three-Component Reaction (MCR) .[1]

Mechanism:

-

Knoevenagel Condensation: Aldehyde + Malononitrile

Arylidene malononitrile (activated alkene). -

Michael Addition: C5 of 6-amino-3-methyluracil attacks the activated alkene.[1]

-

Cyclization: The amino group (N6) attacks the nitrile carbon (from malononitrile).

-

Tautomerization: Aromatization to form the pyridine ring fused to the pyrimidine.

Protocol: Green Aqueous Synthesis

Based on modified procedures from Abdolmohammadi et al. and related MCR literature.

Reagents:

-

6-Amino-3-methyluracil (1.0 mmol)[1]

-

Aromatic Aldehyde (1.0 mmol)[1]

-

Malononitrile (1.1 mmol)[1]

-

Catalyst: Diammonium hydrogen phosphate (DAHP) (10 mol%) or p-TSA.[1]

-

Solvent: Water:Ethanol (2:1 v/v) or pure Water.

Step-by-Step:

-

Setup: In a 50 mL round-bottom flask, dissolve the aldehyde and malononitrile in 10 mL of solvent. Stir for 5 minutes at Room Temperature (RT).

-

Addition: Add 6-amino-3-methyluracil and the catalyst (DAHP).

-

Reaction: Reflux the mixture for 45–90 minutes.

-

Monitoring: TLC (Ethyl Acetate:n-Hexane 3:7).[1] Look for the disappearance of the aldehyde spot.

-

-

Work-up: Cool the reaction mixture to RT. A solid precipitate should form.

-

Purification: Filter the solid. Wash with hot water (

mL) followed by cold ethanol ( -

Recrystallization: Recrystallize from DMF/Ethanol if necessary.

Data Validation:

| Parameter | Expected Result | Notes |

|---|---|---|

| Appearance | Yellow to Cream powder | Color depends on aldehyde substituents.[1] |

| Yield | 85–95% | Electron-withdrawing groups on aldehyde increase yield.[1] |

| IR Spectroscopy |

Application 2: Synthesis of Bis(uracilyl)methanes (Binary Condensation)

If the goal is to link two pharmacophores, this protocol avoids cyclization and creates a methylene bridge.

Mechanism:

-

Aldehyde is activated by acid/solvent.

-

C5 of Uracil 1 attacks Aldehyde